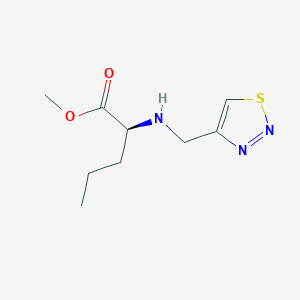![molecular formula C12H19N3O2 B7355703 2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355703.png)
2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as OPNA and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
OPNA acts as a selective antagonist of GPR35, which is a G protein-coupled receptor that is expressed in various tissues, including the gastrointestinal tract, immune cells, and nervous system. GPR35 is involved in various physiological processes, including pain sensation, inflammation, and immune response. By inhibiting GPR35 activity, OPNA may modulate these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
OPNA has been shown to have various biochemical and physiological effects, particularly in the nervous system. OPNA has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases, including chronic pain and inflammatory bowel disease. Additionally, OPNA has been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in pain sensation.
実験室実験の利点と制限
OPNA has several advantages for lab experiments, including its high purity, stability, and selectivity for GPR35. Additionally, OPNA has been shown to have low toxicity and minimal off-target effects. However, there are some limitations to using OPNA in lab experiments, including its limited solubility in aqueous solutions and the potential for non-specific binding to other proteins.
将来の方向性
There are several future directions for research on OPNA. One area of interest is the development of OPNA analogs with improved pharmacological properties, such as increased solubility and selectivity for GPR35. Additionally, further studies are needed to investigate the potential therapeutic applications of OPNA in various diseases, including chronic pain and inflammatory bowel disease. Finally, studies are needed to investigate the potential side effects of OPNA and its analogs, particularly in preclinical models.
Conclusion
In conclusion, OPNA is a chemical compound that has been extensively studied for its potential applications in scientific research. OPNA has been shown to selectively inhibit the activity of GPR35, which is involved in various physiological processes, including pain sensation, inflammation, and immune response. OPNA has several advantages for lab experiments, including its high purity, stability, and selectivity for GPR35. However, there are some limitations to using OPNA in lab experiments, including its limited solubility in aqueous solutions and the potential for non-specific binding to other proteins. Future research on OPNA may lead to the development of novel therapies for various diseases, including chronic pain and inflammatory bowel disease.
合成法
The synthesis of OPNA involves the reaction of 1,2-oxazol-3-amine with (S)-pyrrolidine-2-carboxylic acid, followed by the addition of propionyl chloride and sodium hydroxide. The resulting product is then purified by column chromatography to obtain pure OPNA. The synthesis of OPNA has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
科学的研究の応用
OPNA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. OPNA has been shown to selectively inhibit the activity of the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, including pain sensation, inflammation, and immune response. By inhibiting GPR35 activity, OPNA may have therapeutic potential for the treatment of various diseases, including chronic pain, inflammatory bowel disease, and cancer.
特性
IUPAC Name |
2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-6-13-12(16)9-15-7-3-4-11(15)10-5-8-17-14-10/h5,8,11H,2-4,6-7,9H2,1H3,(H,13,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXJOAVMBNLKN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCCC1C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)CN1CCC[C@H]1C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-5-fluoro-4-[(3S)-3-fluoropyrrolidin-1-yl]pyridine](/img/structure/B7355623.png)
![5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355624.png)
![6-fluoro-4-iodo-N-[(3S,4S)-4-methoxyoxolan-3-yl]pyridin-2-amine](/img/structure/B7355632.png)

![3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355662.png)
![3-[(2S)-1-(3-methyl-4-nitrophenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355675.png)
![1-[4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7355677.png)
![5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355690.png)

![5-(4-chlorophenyl)-2-[[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7355695.png)
![N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7355713.png)
![3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355723.png)
![2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355724.png)